Xanoxate sodium
Overview
Description
. It is a sodium salt derivative of xanthene carboxylic acid and is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XANOXATE SODIUM typically involves the reaction of 7-isopropoxy-9-oxo-9H-xanthene-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction mixture is usually subjected to filtration, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
XANOXATE SODIUM undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and other nucleophiles are employed under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of xanthene carboxylic acid, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
XANOXATE SODIUM has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is employed in biochemical assays and as a fluorescent probe in imaging studies.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of XANOXATE SODIUM involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Xanthene: A parent compound with similar structural features.
Xanthene derivatives: Various derivatives with different functional groups attached to the xanthene core.
Uniqueness
XANOXATE SODIUM is unique due to its specific sodium salt form, which imparts distinct chemical and physical properties. Its solubility, reactivity, and biological activity differ from other xanthene derivatives, making it valuable for specific applications .
Biological Activity
Xanoxate sodium, a compound with the chemical formula C17H13NaO5, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity, and therapeutic potential through various studies and data.
- Chemical Name : this compound
- Molecular Formula : C17H13NaO5
- CAS Number : 23681192
- PubChem ID : 23681192
This compound exhibits a range of biological activities attributed to its structural characteristics. The compound is believed to interact with various biological targets, influencing pathways related to inflammation, cancer cell proliferation, and metabolic disorders.
Inhibition of Enzymatic Activity
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines, thereby managing blood sugar levels effectively.
Cytotoxicity Studies
Cytotoxicity assessments are vital for understanding the safety and efficacy of new compounds. This compound has been subjected to various cytotoxicity assays using different cell lines.
Cytotoxicity Assays Overview
Assay Type | Purpose | Methodology |
---|---|---|
MTT Assay | Measure cell viability | Colorimetric assay based on mitochondrial activity |
Colony Formation Assay | Assess clonogenic potential | Soft agar method for anchorage-independent growth |
Apoptosis Detection | Evaluate programmed cell death | Annexin V staining combined with flow cytometry |
LDH Release | Determine plasma membrane integrity | Measurement of lactate dehydrogenase release |
The MTT assay is commonly used as a standard for evaluating cytotoxicity; however, it may not always be suitable for natural compounds like this compound due to potential interference. Therefore, multiple assays should be employed to obtain comprehensive data on cytotoxic effects.
Case Studies and Research Findings
- Study on Cytotoxic Effects :
- Inhibition of Enzymatic Activity :
- Microfluidic Systems for Drug Testing :
Properties
CAS No. |
41147-04-0 |
---|---|
Molecular Formula |
C17H13NaO5 |
Molecular Weight |
320.27 g/mol |
IUPAC Name |
sodium;9-oxo-7-propan-2-yloxyxanthene-2-carboxylate |
InChI |
InChI=1S/C17H14O5.Na/c1-9(2)21-11-4-6-15-13(8-11)16(18)12-7-10(17(19)20)3-5-14(12)22-15;/h3-9H,1-2H3,(H,19,20);/q;+1/p-1 |
InChI Key |
BOKNZRWXKMUXII-UHFFFAOYSA-M |
SMILES |
CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)[O-].[Na+] |
Isomeric SMILES |
CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)[O-].[Na+] |
Appearance |
Solid powder |
Key on ui other cas no. |
41147-04-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xanoxate sodium; RS-6818 ; RS 6818; RS6818. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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